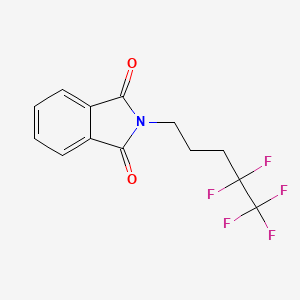![molecular formula C13H7F3N2O6 B6312454 4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol CAS No. 1357624-49-7](/img/structure/B6312454.png)
4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol (4-TFMDP) is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile reagent that has been used in numerous organic reactions and has been studied for its potential for use in the synthesis of a variety of organic compounds.
Wirkmechanismus
4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol acts as a nucleophile in organic reactions, meaning that it can react with electrophiles to form a new covalent bond. This reaction occurs when the nucleophilic carbon atom of this compound is attacked by the electrophilic atom of the reactant, resulting in the formation of a covalent bond between the two atoms. The reaction is typically catalyzed by a base, such as a hydroxide or an alkoxide.
Biochemical and Physiological Effects
This compound is considered to be non-toxic and has not been found to have any significant biochemical or physiological effects in animals. It is not known to be an endocrine disruptor or to cause any adverse health effects in humans.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol is its versatility and its ability to be used in a wide range of organic reactions. It is also relatively inexpensive and easy to obtain. However, the reaction is typically slow and can be difficult to control, meaning that it can be difficult to achieve the desired product in a lab setting. Additionally, the reaction can produce a variety of by-products, which can be difficult to remove.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol. These include further research into the synthesis of organic compounds using this compound, further research into its use in the synthesis of pharmaceuticals and organic dyes, further research into its use in the synthesis of polymers, and further research into its use in the synthesis of materials for use in electronics. Additionally, further research into its biochemical and physiological effects, as well as its potential for use in drug development, could be beneficial. Finally, further research into its use in the synthesis of other compounds, such as hydrogen peroxide, could be beneficial.
Synthesemethoden
4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol can be synthesized via a Grignard reaction, which involves the reaction of an organomagnesium halide with a halide to produce an alcohol. The Grignard reagent is then reacted with 4-chloro-2,6-dinitrophenol in an aprotic solvent such as dimethylformamide (DMF) to form this compound. This reaction is typically carried out at room temperature and requires a catalyst such as a base. The reaction typically yields about 90% of the desired product.
Wissenschaftliche Forschungsanwendungen
4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol has been used in a wide range of scientific research applications, including in the synthesis of various organic compounds, in the synthesis of pharmaceuticals, in the synthesis of organic dyes, and in the synthesis of polymers. It has also been used in the synthesis of various organic compounds that are used in the production of medicines, cosmetics, and food additives. Additionally, this compound has been used in the synthesis of various organic compounds that are used in the production of materials for use in electronics, such as semiconductors and transistors.
Eigenschaften
IUPAC Name |
2,6-dinitro-4-[4-(trifluoromethyl)phenoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O6/c14-13(15,16)7-1-3-8(4-2-7)24-9-5-10(17(20)21)12(19)11(6-9)18(22)23/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFCXSKNITVAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B6312453.png)